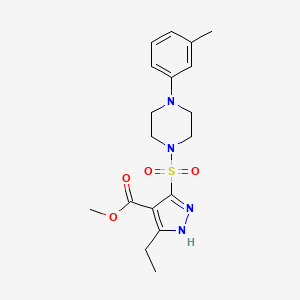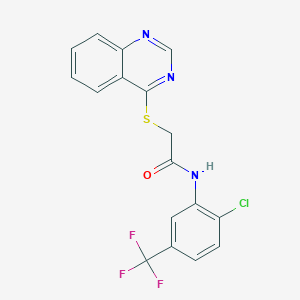
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTQA and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have synthesized novel compounds related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide, demonstrating significant anticancer activity. For instance, Kovalenko et al. (2012) developed substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, showing considerable cytotoxicity and potent anticancer activity against various cancer cell lines including colon, melanoma, and ovarian cancers. The structure-activity relationship (SAR) analysis highlighted the importance of specific molecular features in enhancing anticancer potency (Kovalenko et al., 2012).
Antimicrobial Activity
Research by Alagarsamy and Parthiban (2014) on novel 3-(phenyl)-2-(3-substituted propylthio) quinazolin-4-(3H)-ones revealed these compounds' potential as new classes of H1-antihistaminic agents with significant in vivo activity against histamine-induced bronchospasm in guinea pigs. This study opens pathways for developing these compounds into new classes of antimicrobial agents (Alagarsamy & Parthiban, 2014).
Anticonvulsant Activity
The exploration of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives by El Kayal et al. (2022) for anticonvulsant properties using a pentylenetetrazole-induced seizures model in mice highlighted the significance of the cyclic amide fragment in exhibiting anticonvulsant activity. This study underlines the potential of structurally related compounds in developing new anticonvulsant medications (El Kayal et al., 2022).
Anion Coordination Properties
Kalita and Baruah (2010) studied the anion coordination properties of amide derivatives related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(quinazolin-4-ylthio)acetamide, revealing unique spatial orientations like tweezer-like geometry and S-shaped structures in their perchlorate and tetrafluoroborate salts. This research opens new avenues in the design of molecular receptors and sensors based on these structural motifs (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c18-12-6-5-10(17(19,20)21)7-14(12)24-15(25)8-26-16-11-3-1-2-4-13(11)22-9-23-16/h1-7,9H,8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYUJXYERWXHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

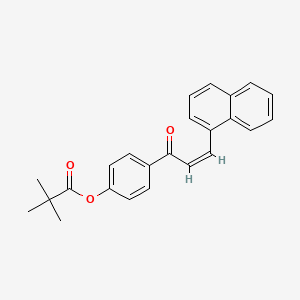


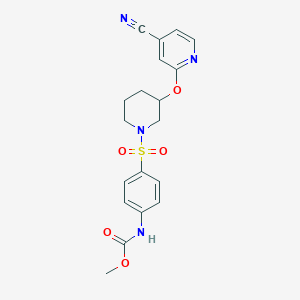
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2599317.png)

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)
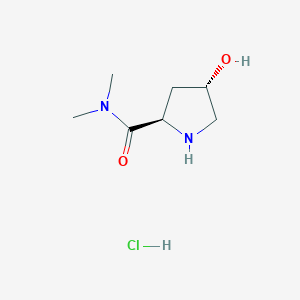
![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
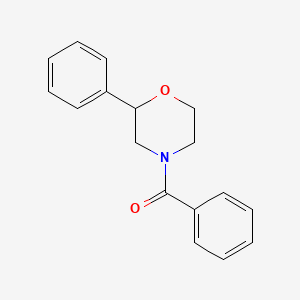
![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)
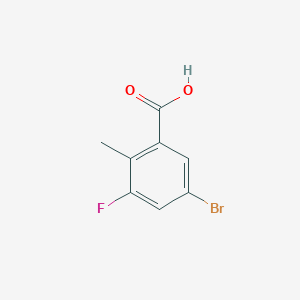
![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)
